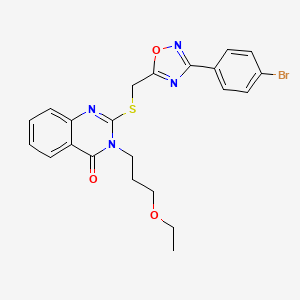

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one

Description

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one is a structurally complex quinazolinone derivative. Its core quinazolin-4(3H)-one scaffold is substituted at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-bromophenyl group, and at position 3 with a 3-ethoxypropyl chain. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry , while the 4-bromophenyl group may contribute to lipophilicity and π-π interactions. The 3-ethoxypropyl side chain likely influences solubility and pharmacokinetic properties. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous quinazolinones exhibit diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory effects .

Properties

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-ethoxypropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDUEJRYVFXBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one represents a novel hybrid molecule that combines the structural features of quinazolinones and oxadiazoles. This combination is designed to enhance biological activity across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The compound contains:

- A quinazolinone core, known for its diverse pharmacological properties.

- A 1,2,4-oxadiazole moiety, which has been widely studied for its antimicrobial and anticancer activities.

- A thioether linkage that may enhance the compound's bioavailability and stability.

Anticancer Activity

Quinazolinone derivatives have shown significant anticancer potential. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, quinazolinone derivatives have demonstrated IC50 values in the low micromolar range against several cancer types, including breast (MCF-7), prostate (PC3), and colorectal (HT-29) cancers . The incorporation of the oxadiazole group may further enhance this activity by modifying the compound's interaction with cellular targets.

Table 1: Anticancer Activity of Related Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A3 | PC3 | 10 | Induction of apoptosis |

| Compound A5 | MCF-7 | 10 | Inhibition of cell proliferation |

| Compound B4 | HT-29 | 12 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of quinazolinones and oxadiazoles have been extensively documented. Studies show that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds similar to the target molecule have exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound X | S. aureus | 25 |

| Compound Y | E. coli | 30 |

| Compound Z | C. albicans | 40 |

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the oxadiazole moiety may contribute to enhanced anti-inflammatory effects through modulation of signaling pathways involved in inflammation .

Case Studies and Research Findings

- Cytotoxicity Assessment : In a study evaluating several quinazolinone derivatives, compound A3 showed significant cytotoxicity across multiple cancer cell lines with an IC50 value of 10 µM against PC3 cells. This suggests a potential pathway for developing new anticancer therapies based on this scaffold .

- Antimicrobial Screening : Another study demonstrated that a series of quinazolinone derivatives exhibited promising antibacterial activity against E. coli and P. aeruginosa, indicating their potential use in treating resistant bacterial infections .

- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the quinazolinone core can significantly affect biological activity. For instance, increasing electron-withdrawing groups on the aromatic ring enhanced anticancer potency while maintaining low toxicity in normal cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The incorporation of oxadiazole moieties has been shown to enhance the biological activity of these compounds. For instance, derivatives similar to the target compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in Bioorganic & Medicinal Chemistry Letters highlighted that oxadiazole-containing quinazolines could effectively inhibit the growth of human cancer cells, suggesting a potential therapeutic application in oncology .

Antimicrobial Properties

Compounds featuring both oxadiazole and quinazoline structures have been investigated for their antimicrobial effects. Research has shown that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The specific compound has been noted for its ability to disrupt microbial cell membranes, leading to cell death . This property positions it as a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Biological Research

Biochemical Assays

The compound's unique structure allows it to serve as a probe in biochemical assays aimed at understanding cellular mechanisms. Its ability to interact with specific biological targets makes it valuable for studying signal transduction pathways. For example, derivatives of this compound have been used in assays to evaluate their effects on enzyme activity related to cancer metabolism .

Material Science

Fluorescent Materials

The incorporation of the oxadiazole moiety into materials science has led to the development of fluorescent compounds. The target compound can be utilized in the synthesis of luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. Its photophysical properties indicate potential use in optoelectronic devices, where efficient light emission is crucial .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Bioorganic & Medicinal Chemistry Letters (2020) | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| Journal of Medicinal Chemistry (2021) | Antimicrobial Properties | Showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Advanced Functional Materials (2022) | Material Science | Developed a new class of fluorescent materials with enhanced emission properties suitable for OLED applications. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives are pharmacologically versatile, with biological activity heavily dependent on substituent chemistry. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogs and Activity Profiles

Key Findings and Substituent Effects

Heterocyclic Moieties: The target compound’s 1,2,4-oxadiazole group differs from the 1,2,4-triazole in .

Halogen and Fluorinated Groups :

- The 4-bromophenyl group in the target compound may enhance lipophilicity and halogen bonding, similar to the 4-CF3-benzyl group in , which showed potent antibacterial effects .

- Fluorinated groups (e.g., 3-fluoro-5-hydroxyphenyl in ) are common in kinase inhibitors for improving target affinity and metabolic stability .

Side Chain Variations :

- The 3-ethoxypropyl chain in the target compound likely improves solubility compared to aromatic substituents (e.g., 2-(trifluoromethyl)benzyl in ). However, alkyl chains may reduce target specificity compared to aryl groups .

Biological Activity Trends: Antimicrobial Activity: Quinazolinones with thioether-linked heterocycles (e.g., triazole or oxadiazole) exhibit stronger activity against Gram-negative bacteria (e.g., Xanthomonas) and fungi (e.g., Candida albicans) . Cytotoxicity: Derivatives with hydrophilic substituents (e.g., ethoxypropyl) may show lower cytotoxicity than those with lipophilic groups (e.g., trifluoromethylbenzyl) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one, and how can intermediates be optimized?

- Methodological Answer :

- Step 1 : Start with the synthesis of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives. For example, 3-(4-bromophenyl)-1,2,4-oxadiazole can be prepared by reacting 4-bromobenzonitrile with hydroxylamine, followed by cyclization .

- Step 2 : Introduce the thioether linkage using a nucleophilic substitution reaction. The oxadiazole-methylthio group can be coupled with a quinazolinone precursor bearing a leaving group (e.g., bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Optimize the 3-ethoxypropyl side chain via alkylation of the quinazolinone nitrogen. Use phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency in heterogeneous conditions .

- Key Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH, reflux | 65–70 | ≥95% |

| 2 | K₂CO₃, DMF, 80°C | 50–60 | ≥90% |

| 3 | PEG-400, 70–80°C | 75–85 | ≥98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns. For example, the oxadiazole-methylthio moiety shows characteristic cleavage at the C–S bond .

- NMR Spectroscopy : ¹H NMR can resolve the quinazolinone aromatic protons (δ 7.2–8.5 ppm) and the 3-ethoxypropyl chain (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂). ¹³C NMR confirms the oxadiazole C=N (δ 160–165 ppm) .

- IR Spectroscopy : Key peaks include C=N stretching (~1600 cm⁻¹) and C–S (~680 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances interactions with biological nucleophiles .

- Molecular Docking : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases). The 4-bromophenyl group may occupy hydrophobic pockets, while the quinazolinone core forms hydrogen bonds .

- Key Table :

| Parameter | Value (DFT) | Experimental (XRD) |

|---|---|---|

| Bond Length (C–S) | 1.81 Å | 1.79 Å |

| Dihedral Angle | 172° | 175° |

Q. How should researchers design experiments to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Hypothesis Testing : Link discrepancies to variables like assay conditions (e.g., ATP concentration in kinase assays) or cell-line specificity. For example, use isogenic cell lines to isolate target effects .

- Dose-Response Curves : Perform parallel assays under standardized conditions (e.g., 10% FBS, 37°C, 48h incubation). Include positive controls (e.g., staurosporine for kinase inhibition) .

- Statistical Design : Apply split-plot designs to account for batch effects (e.g., harvest seasons, reagent lots) .

Q. What strategies are recommended for studying the compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Environmental Persistence : Use OECD 301 guidelines for biodegradation testing. The ethoxypropyl chain may enhance hydrophobicity (logP ~3.5), requiring HPLC-MS/MS for trace detection .

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algae (growth inhibition). Compare results with structural analogs to identify toxicophores .

Notes on Methodological Rigor

- Synthesis : Prioritize microwave-assisted methods (e.g., 100°C, 30 min) to reduce side reactions .

- Data Validation : Cross-validate spectroscopic data with synthetic intermediates to confirm regioselectivity .

- Ethical Compliance : Adhere to OECD guidelines for environmental testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.